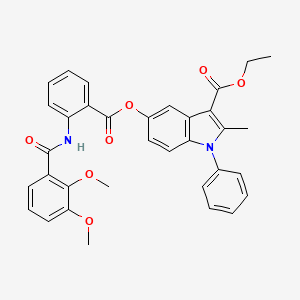
ethyl 5-((2-(2,3-dimethoxybenzamido)benzoyl)oxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-((2-(2,3-dimethoxybenzamido)benzoyl)oxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate is a useful research compound. Its molecular formula is C34H30N2O7 and its molecular weight is 578.621. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Antimycobacterial Activity
Recent studies have highlighted the antimycobacterial properties of compounds related to indole derivatives. For instance, certain indole-based compounds have shown significant activity against Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentration (MIC) values indicating their effectiveness against both drug-susceptible and drug-resistant strains. The presence of methoxy groups in these compounds has been linked to enhanced activity, suggesting that structural modifications can lead to improved biological outcomes .
The mechanisms through which indole derivatives exert their biological effects include:
- Inhibition of Cell Wall Synthesis : Some indole compounds disrupt the synthesis of mycobacterial cell walls, leading to cell death.
- DNA Interaction : Certain derivatives have shown the ability to bind to DNA, potentially interfering with replication and transcription processes.
- Enzyme Inhibition : Indoles may inhibit key enzymes involved in metabolic pathways critical for bacterial survival.
Case Studies
- Synthesis and Evaluation : A study synthesized various indole derivatives and evaluated their antimycobacterial activity. The most active compound exhibited an MIC of 8.4 µM against Mtb, demonstrating a promising profile for further development .
- Cytotoxicity Assessment : The cytotoxic effects of selected indole compounds were assessed using human cell lines (HepG2 and Vero). Compounds with lower cytotoxicity profiles were prioritized for further testing, emphasizing the importance of selectivity in drug development .
- Time-Kill Kinetics : Time-kill studies revealed that certain indole derivatives maintained bacteriostatic effects over extended periods, comparable to first-line antitubercular drugs like rifampicin. This suggests a potential for these compounds to be developed as therapeutic agents against tuberculosis .
Data Table: Biological Activity Summary
| Compound Structure | MIC (µM) | Cytotoxicity (CC50) | Mechanism of Action |
|---|---|---|---|
| Indole Derivative 1 | 8.4 | >30 | Inhibition of cell wall synthesis |
| Indole Derivative 2 | 19.4 | <30 | DNA interaction |
| Indole Derivative 3 | 20.3 | <30 | Enzyme inhibition |
Propiedades
IUPAC Name |
ethyl 5-[2-[(2,3-dimethoxybenzoyl)amino]benzoyl]oxy-2-methyl-1-phenylindole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H30N2O7/c1-5-42-34(39)30-21(2)36(22-12-7-6-8-13-22)28-19-18-23(20-26(28)30)43-33(38)24-14-9-10-16-27(24)35-32(37)25-15-11-17-29(40-3)31(25)41-4/h6-20H,5H2,1-4H3,(H,35,37) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBNXPPCLHYWJPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)C3=CC=CC=C3NC(=O)C4=C(C(=CC=C4)OC)OC)C5=CC=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H30N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













